1,1,3,3-Tetrafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated butane derivative, characterized by the presence of four fluorine atoms attached to the carbon chain
Preparation Methods
1,1,3,3-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For instance, the reaction of 1,1,3,3-tetrachlorobutane with hydrogen fluoride (HF) under controlled conditions can yield this compound. The reaction typically requires a catalyst, such as antimony pentachloride, and is conducted at elevated temperatures and pressures to ensure complete fluorination .
Chemical Reactions Analysis
1,1,3,3-Tetrafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Dehydrohalogenation: This reaction involves the removal of hydrogen fluoride (HF) to form unsaturated fluorinated compounds.
Common reagents used in these reactions include hydrogen fluoride, catalysts like antimony pentachloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrafluorobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology and Medicine: The compound’s fluorinated nature makes it useful in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 1,1,3,3-tetrafluorobutane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. For instance, in dehydrohalogenation reactions, the presence of fluorine atoms can stabilize the transition state, facilitating the removal of hydrogen fluoride .
Comparison with Similar Compounds
1,1,3,3-Tetrafluorobutane can be compared with other fluorinated butanes, such as 1,1,1,3-tetrafluorobutane and 1,2,2,3-tetrafluorobutane. These compounds share similar structures but differ in the position and number of fluorine atoms. The unique arrangement of fluorine atoms in this compound can result in distinct chemical properties and reactivity .
Similar Compounds
- 1,1,1,3-Tetrafluorobutane
- 1,2,2,3-Tetrafluorobutane
- 2,2,3,3-Tetrafluorobutane
Properties
CAS No. |
625-09-2 |
---|---|
Molecular Formula |
C4H6F4 |
Molecular Weight |
130.08 g/mol |
IUPAC Name |
1,1,3,3-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 |
InChI Key |
GILFNDOWDFBFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.